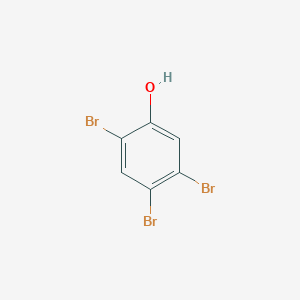

3-bromobenzène-1,2-diol

Vue d'ensemble

Description

3-Bromocatechol is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromocatechol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromocatechol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromocatechol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

Le 3-bromocatéchol peut être utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques . Sa structure chimique unique peut contribuer au développement de nouveaux médicaments.

Production d'agrochimiques

Semblable à son rôle dans les produits pharmaceutiques, le 3-bromocatéchol peut également servir d'intermédiaire dans la production d'agrochimiques . Il pourrait s'agir de pesticides, d'herbicides ou d'engrais.

Synthèse chimique

Étant donné sa structure et ses propriétés spécifiques, le 3-bromocatéchol peut être utilisé dans diverses réactions chimiques comme réactif ou catalyseur .

Science des matériaux

En science des matériaux, le 3-bromocatéchol pourrait potentiellement être utilisé dans le développement de nouveaux matériaux, compte tenu de ses propriétés chimiques spécifiques .

Recherche biochimique

Le 3-bromocatéchol pourrait être utilisé dans la recherche biochimique, en particulier dans les études relatives aux composés phénoliques et à leurs interactions avec les systèmes biologiques .

Sciences de l'environnement

En sciences de l'environnement, le 3-bromocatéchol pourrait être utilisé dans des études relatives au devenir et au transport des composés organiques bromés dans l'environnement .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromobenzene-1,2-diol, also known as 3-Bromocatechol, is a derivative of catechol . It targets the protein biphenyl-2,3-diol 1,2-dioxygenase , which plays a crucial role in the degradation of aromatic compounds in certain bacteria .

Mode of Action

The compound undergoes electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the next step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

It is soluble in organic solvents , which may influence its absorption and distribution in the body

Result of Action

It is known to be used as a drug and agrochemicals intermediate , suggesting it may play a role in the synthesis of certain pharmaceuticals and agrochemicals.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromobenzene-1,2-diol. For instance, it should be stored in an inert atmosphere at room temperature . It is also important to avoid dust formation and inhalation of its dust or vapors . Protective measures such as wearing suitable protective clothing and eye protection are recommended when handling this compound .

Analyse Biochimique

Biochemical Properties

It is known that it can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

It is soluble in organic solvents , which suggests that it could potentially influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Bromobenzene-1,2-diol involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo a reaction where a proton is removed, yielding a substituted benzene ring . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that bromobenzene compounds are quickly eliminated from the plasma in animal models . This suggests that 3-Bromobenzene-1,2-diol may also have a short half-life in biological systems, which could influence its long-term effects on cellular function.

Metabolic Pathways

It is known that bromobenzene can be metabolized to reactive intermediates by the cytochrome P-450-linked monooxygenase system . This suggests that 3-Bromobenzene-1,2-diol may also be metabolized through similar pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be able to pass through biological membranes and distribute within cells and tissues.

Propriétés

IUPAC Name |

3-bromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBDMIWPTFDFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162556 | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14381-51-2 | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

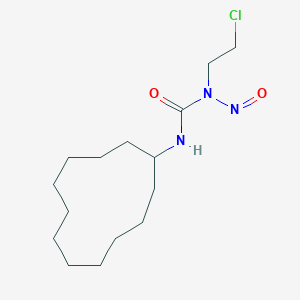

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

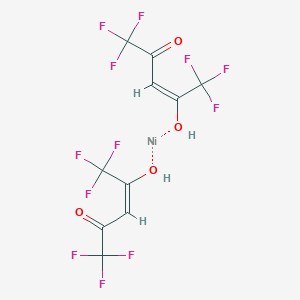

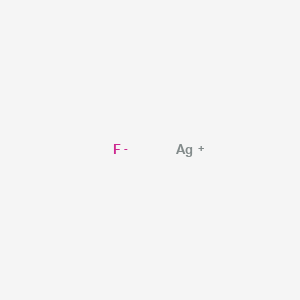

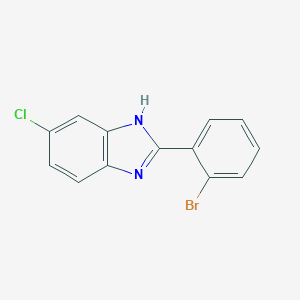

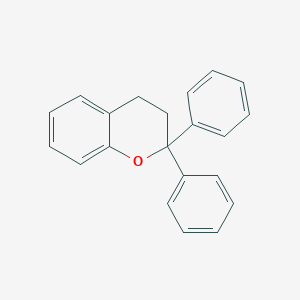

Feasible Synthetic Routes

Q1: How does 3-bromocatechol interact with 2,6-dichlorohydroquinone 1,2-dioxygenase (PcpA)?

A1: 3-Bromocatechol acts as a potent inhibitor of PcpA. [] This enzyme, found in Sphingobium chlorophenolicum, typically catalyzes the oxidative cleavage of 2,6-dichlorohydroquinone, a step in the degradation pathway of pentachlorophenol. [] While 2,6-disubstituted phenols like 2,6-dibromophenol act as competitive inhibitors of PcpA, 3-bromocatechol uniquely inactivates the enzyme in an oxygen-dependent manner. [] This suggests that 3-bromocatechol may facilitate the oxidation of the enzyme's Fe(II) center, rendering it inactive. Interestingly, 2,6-dihalophenols do not cause this inactivation, highlighting the importance of the two hydroxyl groups in 3-bromocatechol for both ring cleavage and enzyme inactivation. []

Q2: Can 3-bromocatechol be utilized as a substrate by any enzymes?

A2: Yes, research indicates that 3-bromocatechol can be sulfated by aryl sulfotransferase B (ASTB) from Desulfitobacterium hafniense. [] This enzymatic sulfation is of particular interest as it offers a potentially environmentally friendly route for the chemo- and regioselective sulfation of catechols, which often exhibit antioxidant and anti-inflammatory properties.

Q3: How does the structure of 3-bromocatechol influence its interaction with ASTB?

A3: Studies utilizing modified ASTB variants have shown that the catalytic activity and efficiency of the enzyme towards 3-bromocatechol can be significantly enhanced. [] For instance, the ASTB-OM2 variant, containing specific mutations (Q191Y/Y218W/L225V), exhibited a 13.6-fold improvement in the rate of sulfate transfer (kcat) for 3-bromocatechol compared to the wild-type ASTB. [] These findings highlight the potential for protein engineering to optimize enzymes for improved activity towards specific substrates like 3-bromocatechol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)